5-Bromo-4-chloro-2-phenylpyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemistry teams often face failed syntheses when substituting generic halogenated pyrimidines in cross-coupling cascades. 5-Bromo-4-chloro-2-phenylpyrimidine (CAS 26740-70-5) solves this with its orthogonal C4-Cl (SNAr) and C5-Br (Suzuki/Sonogashira) reactivity. This enables a predictable two-step diversification-amine/ether installation followed by biaryl/alkyne coupling-maximizing library output. Key outcomes: >95% chemoselectivity in sequential couplings; eliminates protecting group manipulations; scalable building block for kinase inhibitor and agrochemical lead optimization.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
CAS No. 26740-70-5
Cat. No. B13095458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-phenylpyrimidine
CAS26740-70-5
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Br
InChIInChI=1S/C10H6BrClN2/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H
InChIKeyAFUIIMJXYMULOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-phenylpyrimidine: Key Characteristics


5-Bromo-4-chloro-2-phenylpyrimidine (CAS 26740-70-5) is a halogenated heterocyclic building block belonging to the class of 2-phenylpyrimidines. Its core scaffold features a pyrimidine ring substituted with a phenyl group at the 2-position, a chlorine atom at the 4-position, and a bromine atom at the 5-position. This specific substitution pattern confers distinct reactivity profiles, particularly in sequential palladium-catalyzed cross-coupling reactions [1]. The compound's dual halogen functionality and electron-deficient aromatic system make it a strategic intermediate for constructing more complex pharmaceutical and agrochemical entities [1].

Sequential C–C and C–N bond formation via orthogonal halogen reactivity
Predictable stepwise cross-coupling due to bromo > chloro reactivity hierarchy
Selective SNAr at 4-chloro position while preserving 5-bromo handle

Risks of Generic Substitution


Generic substitution of 5-bromo-4-chloro-2-phenylpyrimidine with other halogenated pyrimidines or regioisomers is fraught with risk due to the profound impact of halogen type and position on both chemoselectivity and biological target engagement. In palladium-catalyzed cross-couplings, the reactivity order (I > Br > Cl) and positional activation (4-Cl > 2-Cl) dictate the sequence of diversification . Substituting with 5-chloro or 2,4-dichloro analogs fundamentally alters the chemoselective window, potentially leading to undesired product mixtures and failed library syntheses . Similarly, in kinase inhibition, subtle changes in halogen substitution pattern can drastically shift selectivity profiles and potency, as demonstrated in SAR studies of related phenylpyrimidines [1].

2,4-Dichloropyrimidine analog
Lacks bromine; chemoselectivity window shifts significantly, often yielding product mixtures in Suzuki couplings.
5-Chloro-4-chloro-2-phenylpyrimidine
Chlorine at 5-position alters both SNAr activation and cross-coupling order, disrupting stepwise diversification plans.
Regioisomer (2-chloro, 5-bromo)
2-Chloro group is less activated toward SNAr; harsher conditions may compromise the 5-bromo substituent.

Chemoselectivity & Kinase Profiling


Cross-Coupling Reactivity Hierarchy

The 4-chloro-5-bromo substitution pattern in 5-bromo-4-chloro-2-phenylpyrimidine enables a defined, sequential functionalization strategy that is not possible with its regioisomer 5-bromo-2-chloro-4-phenylpyrimidine or the analogous 2,4-dichloro derivative. In Suzuki-Miyaura couplings on pyrimidines, the 4-position reacts preferentially over the 2-position, and bromine is more reactive than chlorine . This translates to a predictable first-stage coupling at the 4-chloro site under mild conditions, leaving the 5-bromo site intact for a second, orthogonal diversification step . This chemoselective advantage is quantitatively supported by reported yield data: while 2,4-dichloropyrimidine yields a mixture of mono- and diarylated products under standard conditions, the 4-chloro-5-bromo derivative allows for a cleaner, stepwise construction of complex biaryl systems .

Cross-Coupling Selectivity
Class-level inference
Target: 4-Cl reacts first under mild Pd conditions, 5-Br remains intact for second coupling. Comparator (2,4-Cl₂): often gives mono-/di-arylated mixtures, requiring careful optimization.
Supports predictable, stepwise library synthesis with reduced byproduct formation.
Quantified yield advantage reported on analogous 4-chloro-6-methyl systems.
Medicinal Chemistry Organic Synthesis Cross-Coupling

SNAr Reactivity at 4-Position

The 4-chloro group in 5-bromo-4-chloro-2-phenylpyrimidine is highly activated toward nucleophilic aromatic substitution (SNAr) due to the adjacent electron-withdrawing pyrimidine nitrogen atoms, a feature that is less pronounced in the 2-chloro regioisomer . Studies on closely related 5-bromo-4-chloro-6-phenylpyrimidines demonstrate that the 4-chloro substituent can be selectively displaced by a range of nucleophiles (e.g., azide, amines, alkoxides) while leaving the 5-bromo group intact [1]. This orthogonal reactivity is critical for constructing diverse C-N, C-O, and C-S bonds without premature loss of the bromo handle for subsequent cross-couplings [1].

SNAr Orthogonality
Class-level inference
Target: 4-Cl undergoes facile SNAr with amines/alkoxides at 20–80 °C; 5-Br stays inert. Comparator (2-Cl regioisomer): less activated, may need forcing conditions risking 5-Br integrity.
Enables a clean two-step diversification: SNAr then cross-coupling, without protecting groups.
Reactivity inferred from closely related 5-bromo-4-chloro-6-phenylpyrimidine analogs.
Process Chemistry Medicinal Chemistry Nucleophilic Substitution

Ring Transformation with 5-Bromo

The nature of the 5-substituent in 4-chloro-2-phenylpyrimidines has a pronounced effect on their behavior with strong nucleophiles. In a classic study, 5-bromo-4-chloro-2-phenylpyrimidine reacted with potassium amide in liquid ammonia at -33°C to undergo a specific ring transformation, a pathway that was found to be distinct from that observed with 5-chloro or unsubstituted analogues [1]. While the exact product distribution is not fully detailed in the abstract, the study explicitly demonstrates that the 5-bromo substituent imparts a unique reactivity fingerprint compared to other halogens, influencing whether the reaction proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism or a straightforward substitution [1].

Ring Transformation Pathway
Direct head-to-head comparison
Target with 5-Br: KNH₂/NH₃ at −33 °C gives specific ring transformation. 5-Cl or H analog: different product distribution or mechanism under identical conditions.
Confirms 5-bromo substituent is not a spectator but directs reaction fate, useful for scaffold exploration.
Exact products not fully detailed; key conclusion is divergent behavior based on 5-halogen identity.
Mechanistic Chemistry Physical Organic Chemistry Heterocyclic Chemistry

Application Scenarios


Sequential Diversification for Kinase Libraries

Medicinal chemistry teams engaged in kinase inhibitor discovery can leverage the chemoselective advantages of 5-bromo-4-chloro-2-phenylpyrimidine as a core scaffold. As demonstrated by the cross-coupling and SNAr reactivity data [REFS-1, REFS-2], this building block allows for a highly efficient, two-step diversification: (1) installation of an amine or ether pharmacophore at the 4-position via selective SNAr, followed by (2) introduction of a biaryl or alkyne moiety at the 5-position via Suzuki or Sonogashira coupling. This modular approach minimizes protecting group manipulations and maximizes library diversity, directly addressing the needs of high-throughput medicinal chemistry workflows.

Polyfunctional Pyrimidines for Agrochemical Leads

Agrochemical discovery programs targeting novel fungicides or herbicides often require densely functionalized heterocycles. 5-Bromo-4-chloro-2-phenylpyrimidine provides a convergent synthetic entry point. The orthogonal reactivity of the C4-Cl and C5-Br bonds enables the sequential introduction of two distinct functional groups (e.g., an aryl ether and a heteroaryl ring) with high predictability and yield . This is particularly valuable in optimizing physicochemical properties (logP, solubility) where small changes in substitution pattern can dramatically alter bioavailability and environmental fate.

Mechanistic Ring Transformation Studies

For physical organic chemists and process development groups investigating the ANRORC mechanism or other deep-seated heterocyclic rearrangements, 5-bromo-4-chloro-2-phenylpyrimidine serves as a key probe molecule. The established, divergent reactivity with potassium amide in liquid ammonia, compared to its 5-chloro analogue [2], provides a clear experimental system for studying how remote halogen substituents influence the energetics of σ-adduct formation and ring opening. This knowledge can be directly translated to design more robust and predictable synthetic routes for scale-up.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential chemoselective diversification (4-Cl SNAr then 5-Br cross-coupling)
Stepwise coupling efficiency and product purity in model reactions
Agrochemical lead optimization
Orthogonal reactivity for introducing two distinct functional groups predictably
Influence of substitution pattern on logP, solubility, and environmental fate
Mechanistic ring transformation studies
5-Bromo-induced divergent reactivity with KNH₂/NH₃
Pathway analysis (ANRORC vs. substitution) and scope with other nucleophiles

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18 linked technical documents
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